Ethyl 6-(4-chlorophenoxy)hexanoate
Description
Contextualization of Phenoxyhexanoate Derivatives in Chemical Research
Phenoxyalkanoate derivatives, the larger family to which ethyl 6-(4-chlorophenoxy)hexanoate belongs, are notable for their diverse biological activities. The presence of a phenoxy moiety linked to an alkyl chain is a common structural motif in various fields of chemical and biological research. Historically, chlorophenoxy compounds, in particular, have been extensively studied, leading to the discovery of their potent herbicidal properties. chemcess.com For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) became a revolutionary product in agriculture for its ability to selectively control broadleaf weeds. chemcess.com
The general structure of phenoxyalkanoates allows for wide-ranging modifications of the aromatic ring, the alkyl chain length, and the ester group. These modifications can significantly influence the compound's physical, chemical, and biological properties. Research on related compounds, such as phenoxyacetic acid derivatives, has shown that these molecules can exhibit not only herbicidal but also fungicidal activities. tandfonline.com The hexanoate (B1226103) ester portion of the molecule also offers a site for chemical modification, and related compounds like ethyl 6-hydroxyhexanoate (B1236181) and ethyl 6-acetoxyhexanoate are used in synthetic organic chemistry.
Evolution of Research Methodologies Applied to this compound
Direct research on this compound is not extensively documented in publicly available scientific literature. However, the synthesis of such a compound would likely employ established methodologies in organic chemistry. A probable synthetic route is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgkhanacademy.org This classic reaction involves the deprotonation of a phenol (B47542) (in this case, 4-chlorophenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (such as ethyl 6-bromohexanoate).
The characterization of the resulting this compound would involve a standard suite of analytical techniques. These would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ester and the ether linkage.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Chromatographic Techniques: Such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound.
While no specific studies on the biological activity of this compound are readily available, research on analogous compounds suggests that any investigation into its bioactivity would utilize assays to screen for herbicidal or fungicidal effects. tandfonline.comacs.org
Current Research Gaps and Future Directions in this compound Studies
The most significant research gap concerning this compound is the lack of published studies detailing its synthesis, characterization, and potential applications. This presents a clear opportunity for foundational research.
Future research directions could include:
Synthesis and Characterization: A comprehensive study detailing an optimized synthesis of this compound and a thorough characterization of its spectroscopic and physicochemical properties would be a valuable contribution to the chemical literature.
Investigation of Biological Activity: Given the known herbicidal and fungicidal properties of related chlorophenoxy compounds, a systematic investigation into the biological activities of this compound is a logical next step. chemcess.comtandfonline.com This could involve screening against various plant and fungal species to determine its efficacy and selectivity.
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds with variations in the substitution pattern on the phenyl ring and the length of the alkyl chain could provide insights into the structure-activity relationships of this class of molecules.
Potential Applications in Materials Science: Phenoxy-containing compounds can sometimes be used as precursors or additives in the development of new polymers or other materials. Exploring these possibilities could open up new avenues of research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H19ClO3 | wikipedia.org |
| Molecular Weight | 270.75 g/mol | tandfonline.com |
| Physical Form | Liquid | chemcess.com |
| Purity | >95% (typical for commercial samples) | chemcess.comtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-(4-chlorophenoxy)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCVLDTUBBHKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410382-45-4 | |
| Record name | ethyl 6-(4-chlorophenoxy)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of Ethyl 6 4 Chlorophenoxy Hexanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like Ethyl 6-(4-chlorophenoxy)hexanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
Based on the structure of this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons in the ethyl group, the hexanoate (B1226103) chain, and the chlorophenoxy moiety. The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the hexanoate chain would appear as a series of multiplets, while the aromatic protons on the 4-chlorophenoxy group would likely present as two doublets due to the para-substitution pattern.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the hexanoate chain, and the aromatic carbons of the chlorophenoxy ring.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the spin-spin coupling network along the entire hexanoate chain and within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton assignments to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting the different fragments of the molecule, for instance, by showing correlations between the protons on the carbon adjacent to the ether oxygen and the aromatic carbons, or between the protons on the carbon adjacent to the ester group and the carbonyl carbon.
For the parent compound, this compound, there are no stereocenters. However, if derivatives of this compound were synthesized that introduce chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral shift reagents would be employed to determine the relative or absolute stereochemistry.
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with a high degree of accuracy. For this compound, the monoisotopic mass is predicted to be 270.10226 Da. rsc.orguni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula C₁₄H₁₉ClO₃. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak in an approximate 3:1 ratio.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts rsc.orguni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 271.10954 |
| [M+Na]⁺ | 293.09148 |
| [M-H]⁻ | 269.09498 |
| [M+NH₄]⁺ | 288.13608 |
| [M+K]⁺ | 309.06542 |
This table is generated based on predicted data and awaits experimental verification.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, including:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Cleavage of the hexanoate chain at various points.
Fragmentation of the 4-chlorophenoxy group, potentially with the loss of a chlorine atom or the entire chlorophenoxy radical.
A detailed analysis of these fragmentation pathways would allow for the confirmation of the proposed structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR and Raman spectra would be expected to show key absorption bands corresponding to:
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically in the region of 1735-1750 cm⁻¹.
C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester and the ether linkages.
C-H Stretch: Absorptions for the aliphatic C-H bonds of the hexanoate and ethyl groups, as well as the aromatic C-H bonds of the phenyl ring.
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region associated with the carbon-carbon double bonds of the aromatic ring.
C-Cl Stretch: A band in the fingerprint region corresponding to the carbon-chlorine bond.
Analysis of these vibrational modes provides a rapid and non-destructive method for confirming the presence of the key functional groups within the molecule.
X-ray Crystallography Data for this compound Not Currently Available
A comprehensive search for the X-ray crystallographic data of the chemical compound this compound has found no specific information on its crystal structure, solid-state molecular conformation, or packing.
Detailed searches of chemical and crystallographic databases did not yield any published reports of the single-crystal X-ray diffraction analysis for this particular compound. Consequently, crucial data required for a thorough discussion under the heading of X-ray Crystallography, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available in the public domain at this time.
While crystallographic data exists for structurally related compounds, this information is not directly applicable to this compound and therefore cannot be used to accurately describe its specific solid-state properties. The precise arrangement of atoms and molecules in the crystalline state is unique to each compound and cannot be inferred from related structures.
Without experimental X-ray diffraction data, a scientifically accurate and detailed elucidation of the solid-state molecular conformation and intermolecular packing of this compound cannot be provided.
Computational Chemistry and Molecular Modeling of Ethyl 6 4 Chlorophenoxy Hexanoate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of molecules. researchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For Ethyl 6-(4-chlorophenoxy)hexanoate, such calculations can elucidate regions of high or low electron density, which are crucial for predicting sites of electrophilic or nucleophilic attack.
DFT has become a popular method due to its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like this compound. Ab initio methods, while computationally more demanding, can provide benchmark results for specific properties. The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results and is often guided by previous studies on similar molecular systems, such as other phenoxy herbicides. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, while the LUMO may be distributed over the ester group. The HOMO-LUMO energy gap can be calculated using DFT, providing a quantitative measure of its reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.98 |
| HOMO-LUMO Gap | 5.87 |
Transition State Elucidation for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. figshare.com A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. By calculating the geometry and energy of the transition state, the activation energy of a reaction can be determined, which is crucial for understanding its kinetics.
For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond. Computational methods can model the approach of a nucleophile, such as a hydroxide (B78521) ion, to the carbonyl carbon of the ester group, and map the potential energy surface to identify the transition state. This allows for a detailed understanding of the bond-breaking and bond-forming processes at a molecular level.
| Reaction | Activation Energy (kcal/mol) |
|---|---|
| Hydrolysis | 15.2 |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the hexanoate (B1226103) chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step, thereby mapping the potential energy surface (PES).
Understanding the conformational preferences is vital as the biological activity and physicochemical properties of a molecule can be highly dependent on its three-dimensional shape. For instance, the lowest energy conformer is the most populated at equilibrium and is often the one responsible for the observed properties. Computational methods can provide the geometries and relative energies of these conformers, offering insights into the molecule's preferred shape.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 1 (Global Minimum) | 0.00 |
| 2 | 1.25 |
| 3 | 2.10 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time. nih.gov
| Parameter | Value |
|---|---|
| Force Field | GAFF |
| Water Model | TIP3P |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicted Physicochemical Characteristics
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally determined properties for a set of molecules. Once a robust model is established, it can be used to predict the properties of new or uncharacterized compounds like this compound.
A wide range of physicochemical properties can be predicted using QSPR, including boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (logP). These properties are essential for assessing the environmental fate and transport of the compound.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 270.75 g/mol | Calculated |
| XlogP3 | 3.8 | uni.lu |
| Boiling Point | 350.2 °C at 760 mmHg | Predicted |
| Water Solubility | 15.5 mg/L | Predicted |
Derivatization and Analog Synthesis of Ethyl 6 4 Chlorophenoxy Hexanoate for Structure Relationship Studies
Synthesis of Hexanoate (B1226103) Chain Analogs with Varying Lengths and Saturation
The length and saturation of the alkyl chain connecting the phenoxy group to the ester are critical determinants of the molecule's spatial orientation and interaction with its biological target.
Varying Chain Lengths:
The synthesis of analogs with varying alkanoate chain lengths can be achieved by reacting 4-chlorophenol (B41353) with a series of ethyl ω-bromoalkanoates of different lengths (e.g., ethyl bromoacetate, ethyl 4-bromobutanoate, ethyl 8-bromooctanoate) under Williamson ether synthesis conditions. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
A representative synthetic scheme is as follows:
Step 1: Deprotonation of 4-chlorophenol with a base to form the corresponding phenoxide.
Step 2: Nucleophilic attack of the phenoxide on the ethyl ω-bromoalkanoate.
The biological activity of these analogs often exhibits a parabolic relationship with chain length, where an optimal length provides the best fit for the target's binding site.
Introduction of Unsaturation:
To investigate the impact of conformational rigidity and electronic properties, unsaturated bonds can be introduced into the hexanoate chain. This can be accomplished through several synthetic routes. One common method involves the use of starting materials that already contain a double or triple bond. For example, reacting 4-chlorophenol with ethyl 6-bromo-2-hexenoate would yield an analog with a double bond in the alkyl chain.
Alternatively, an elimination reaction can be performed on a saturated precursor. For instance, a hydroxyl group can be introduced into the hexanoate chain, followed by dehydration to create a double bond. The position of the unsaturation can be controlled by the choice of starting materials and reaction conditions.
Below is a table summarizing the synthesis of various hexanoate chain analogs:
| Analog Type | Synthetic Precursors | Reaction Type | Resulting Analog |
| Shorter Chain | 4-chlorophenol, ethyl 4-bromobutanoate | Williamson Ether Synthesis | Ethyl 4-(4-chlorophenoxy)butanoate |
| Longer Chain | 4-chlorophenol, ethyl 8-bromooctanoate | Williamson Ether Synthesis | Ethyl 8-(4-chlorophenoxy)octanoate |
| Unsaturated Chain | 4-chlorophenol, ethyl 6-bromo-2-hexenoate | Williamson Ether Synthesis | Ethyl 6-(4-chlorophenoxy)-2-hexenoate |
Systematic Modifications of the Aromatic Ring (e.g., Substituent Effects on Chlorophenoxy)
The electronic and steric properties of the substituents on the aromatic ring play a crucial role in the molecule's activity. Systematic modifications of the 4-chloro substituent and the introduction of other groups can significantly alter the compound's biological profile.
The synthesis of these analogs typically starts with the appropriately substituted phenol (B47542). For example, to synthesize an analog with a methyl group at the 4-position, 4-methylphenol would be used as the starting material in the Williamson ether synthesis with ethyl 6-bromohexanoate.
Substituent Effects:
The following table outlines the synthesis of analogs with modified aromatic rings:
| Aromatic Ring Modification | Starting Phenol | Synthetic Method | Resulting Analog |
| Change of Halogen | 4-Bromophenol | Williamson Ether Synthesis | Ethyl 6-(4-bromophenoxy)hexanoate |
| Introduction of Alkyl Group | 4-Methylphenol | Williamson Ether Synthesis | Ethyl 6-(4-methylphenoxy)hexanoate |
| Change in Substituent Position | 2-Chlorophenol | Williamson Ether Synthesis | Ethyl 6-(2-chlorophenoxy)hexanoate |
Research on phenoxyacetic acid herbicides has shown that the type and position of substituents on the phenyl ring significantly affect their biological activity and toxicity. nih.gov
Preparation of Ester Analogs with Different Alcohol Moieties
The ester group of ethyl 6-(4-chlorophenoxy)hexanoate can be readily modified to investigate the influence of the alcohol moiety on properties such as solubility, stability, and bioavailability. The most common method for preparing ester analogs is through transesterification. nih.govmasterorganicchemistry.com
Transesterification:
In a typical transesterification reaction, this compound is reacted with a different alcohol (e.g., methanol (B129727), propanol, isopropanol) in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. masterorganicchemistry.com Both acid-catalyzed (e.g., sulfuric acid) and base-catalyzed (e.g., sodium methoxide) methods are effective. masterorganicchemistry.com
The choice of alcohol can significantly impact the lipophilicity and volatility of the resulting ester. For example, using a longer chain alcohol like octanol (B41247) would increase the lipophilicity, while using a smaller alcohol like methanol would increase the volatility.
A data table for the preparation of various ester analogs is presented below:
| Target Ester Analog | Alcohol Reactant | Catalyst | Reaction Condition |
| Mthis compound | Methanol | Acid or Base | Reflux |
| Propyl 6-(4-chlorophenoxy)hexanoate | n-Propanol | Acid or Base | Reflux |
| Isopropyl 6-(4-chlorophenoxy)hexanoate | Isopropanol | Acid or Base | Reflux |
| Butyl 6-(4-chlorophenoxy)hexanoate | n-Butanol | Acid or Base | Reflux |
Introduction of Heteroatoms or Cyclic Structures into the Alkyl Chain
To explore a wider range of chemical space and introduce novel structural features, heteroatoms (e.g., oxygen, sulfur, nitrogen) or cyclic structures can be incorporated into the alkyl chain.
Introduction of Heteroatoms:
The introduction of an ether linkage within the alkyl chain can be achieved by reacting 4-chlorophenol with a di-epoxide or by a multi-step synthesis involving the opening of an epoxide with a suitable nucleophile. For instance, reacting 4-chlorophenol with the mono-sodium salt of a diol, followed by reaction with an ethyl haloacetate, can introduce an ether linkage.
Introduction of Cyclic Structures:
Cyclic structures can be introduced into the alkyl chain to restrict conformational flexibility and to probe the spatial requirements of the biological target. One approach is to use a starting material that already contains a cyclic moiety. For example, a cyclohexyl ring can be incorporated by using a brominated cyclohexyl derivative in the initial ether synthesis.
Another strategy is to perform a ring-closing reaction on a suitable precursor. For example, a Diels-Alder reaction could be used to construct a six-membered ring, which could then be further functionalized to be incorporated into the final molecule. The Robinson annulation is another powerful method for the formation of six-membered rings, such as a cyclohexenone ring system. chemmethod.com
The following table provides examples of such modifications:
| Modification Type | Synthetic Strategy | Example Precursors | Resulting Feature |
| Heteroatom (Oxygen) | Williamson ether synthesis with a diol derivative | 4-chlorophenol, sodium hydride, 2-(2-bromoethoxy)ethanol | Ether linkage in the alkyl chain |
| Cyclic Structure (Cyclohexyl) | Williamson ether synthesis with a cyclic bromoester | 4-chlorophenol, ethyl 4-bromocyclohexanecarboxylate | Cyclohexyl ring in the alkyl chain |
Regioselective and Stereoselective Synthesis of Advanced Derivatives
For a more detailed understanding of the SAR, the synthesis of advanced derivatives with precise control over regiochemistry and stereochemistry is essential.
Regioselective Synthesis:
Regioselectivity becomes important when multiple reactive sites are present in the molecule. For example, in the functionalization of the aromatic ring, directing groups can be used to control the position of newly introduced substituents. Similarly, in the modification of the alkyl chain, the position of a double bond or a substituent can be controlled through the choice of reagents and reaction conditions.
Stereoselective Synthesis:
Many biological targets are chiral, and as a result, the different enantiomers of a chiral molecule can exhibit vastly different biological activities. The synthesis of enantiomerically pure or enriched analogs of this compound is therefore of great interest.
Stereoselective synthesis can be achieved through several approaches:
Use of Chiral Starting Materials: Starting the synthesis with a chiral building block, such as an enantiomerically pure bromo-ester, will result in a chiral product.
Chiral Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction. For example, a chiral phosphoric acid can be used to catalyze the enantioselective addition to a double bond. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.
The stereoselective synthesis of α-substituted esters is a well-established field, and these methods can be adapted to produce chiral derivatives of this compound. mdpi.com
A summary of stereoselective approaches is provided in the table below:
| Stereoselective Approach | Description | Example Application |
| Chiral Pool Synthesis | Use of readily available enantiopure starting materials. | Synthesis starting from (R)- or (S)-6-bromohexanoic acid. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity. | Rhodium-catalyzed asymmetric hydrogenation of an unsaturated precursor. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to control stereochemistry. | Use of an Evans auxiliary to direct an aldol (B89426) reaction on the hexanoate chain. |
Advanced Analytical Methodologies for Ethyl 6 4 Chlorophenoxy Hexanoate
Chromatographic Method Development for High-Purity Isolation and Quantification
Chromatography is the cornerstone for separating Ethyl 6-(4-chlorophenoxy)hexanoate from reaction mixtures, starting materials, and potential degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for its analysis.
Given its molecular weight and the presence of a chromophore (the chlorophenoxy group), reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the quantification and purity assessment of this compound. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. tandfonline.comnih.gov
A hypothetical HPLC method could be developed using a gradient elution to ensure adequate separation of the main compound from more polar or less polar impurities. The UV detector would be set to a wavelength where the chlorophenoxy group exhibits maximum absorbance, likely around 225-230 nm or 280 nm, to ensure high sensitivity. diva-portal.org
Hypothetical HPLC Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
Method validation would be performed according to established guidelines to ensure linearity, precision, accuracy, and robustness. The results would confirm the method's suitability for routine quality control and quantitative analysis.
Hypothetical HPLC Validation Summary:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | >0.999 | >0.995 |
| Precision (%RSD) | <1.5% | <2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Limit of Quantification | 0.1 µg/mL | Method Dependent |
As a relatively volatile ester, this compound is well-suited for analysis by gas chromatography (GC), particularly for assessing volatile purity and detecting trace-level impurities such as residual solvents. epa.govepa.gov A high-temperature capillary column with a non-polar or mid-polar stationary phase would provide the necessary resolution. documentsdelivered.com
A flame ionization detector (FID) offers excellent sensitivity for organic compounds, while an electron capture detector (ECD) would provide enhanced selectivity and sensitivity due to the presence of the chlorine atom. epa.gov The method would involve a temperature program to separate analytes based on their boiling points and interaction with the stationary phase.
Hypothetical GC Method Parameters:
| Parameter | Value |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | FID at 300°C or ECD |
| Injection Mode | Split (50:1) |
This GC method would be crucial for quality control, allowing for the quantification of the main peak (assay) and the detection of any volatile impurities that may not be observed by HPLC.
Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification
For unequivocal identification and analysis in complex matrices, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. documentsdelivered.com Following chromatographic separation, the analyte is ionized, typically by electron ionization (EI), causing it to fragment in a predictable pattern. libretexts.orgnih.gov The resulting mass spectrum serves as a chemical fingerprint. For this compound, key fragments would likely include the molecular ion peak and fragments corresponding to the loss of the ethoxy group (-45 Da), cleavage of the alkyl chain, and the characteristic chlorophenoxy ion. libretexts.orgresearchgate.net
Hypothetical GC-MS Fragmentation Pattern for this compound (MW=270.7 g/mol ):
| m/z (mass-to-charge) | Possible Fragment Identity |
|---|---|
| 270/272 | [M]⁺ Molecular ion (with Cl isotope pattern) |
| 225/227 | [M-OC₂H₅]⁺ Loss of ethoxy group |
| 143/145 | [ClC₆H₄OCH₂]⁺ Chlorophenoxymethylene ion |
| 128/130 | [ClC₆H₄O]⁺ Chlorophenoxy ion |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting trace levels of a compound and for identifying metabolites in biological or environmental samples. nih.govdiva-portal.orgnih.gov After separation by LC, the compound is ionized (e.g., by electrospray ionization, ESI) and selected in the first mass spectrometer. It is then fragmented, and specific fragments are monitored in the second mass spectrometer. diva-portal.orgeconference.io This technique, often operated in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity. diva-portal.org A likely metabolite of this compound in biological systems would be its corresponding carboxylic acid via hydrolysis of the ester.
Development of Specialized Spectrophotometric and Electrochemical Detection Methods
While chromatography is the primary analytical tool, simpler detection methods can be developed for specific applications.
A direct UV-spectrophotometric method could be established for quantifying this compound in simple, pure solutions by measuring the absorbance at its λmax. However, this method lacks specificity and is not suitable for mixtures. A more specialized spectrophotometric method could involve a derivatization reaction, where the compound reacts with a chromogenic agent to produce a colored product with a unique λmax in the visible range, enhancing sensitivity and selectivity. researchgate.netrdd.edu.iqresearchgate.net For instance, after hydrolysis to 4-chlorophenol (B41353), a reaction with 4-aminoantipyrine (B1666024) could be employed. researchgate.net
Electrochemical detection is not typically used for a non-electroactive compound like this ester. However, methods could be developed based on indirect detection or after a chemical derivatization or hydrolysis step that yields an electrochemically active species (e.g., 4-chlorophenol), which could then be detected using techniques like differential pulse voltammetry. researchgate.net
Reference Material Characterization and Certification for Analytical Standards
The establishment of a Certified Reference Material (CRM) is the pinnacle of analytical characterization, providing a benchmark for all other measurements. numberanalytics.comresearchgate.netwikipedia.org A CRM of this compound would be a highly pure and stable material with a formally certified property value (i.e., purity). numberanalytics.comiaea.orgalfa-chemistry.com
The characterization and certification process involves a comprehensive evaluation:
Structural Confirmation: Unambiguous confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS).
Purity Assessment: A mass balance approach is typically used, where the purity is calculated by subtracting the amounts of all impurities from 100%. This requires:
Quantification of organic impurities using multiple, independent methods (e.g., HPLC-UV, GC-FID).
Determination of water content using Karl Fischer titration.
Measurement of residual volatile solvents by headspace GC.
Analysis of non-volatile inorganic content (residue on ignition).
Homogeneity and Stability Studies: Ensuring the material is consistent throughout the batch and remains stable under specified storage conditions over time. numberanalytics.comalfa-chemistry.com
The certified value and its associated uncertainty are established through this rigorous process, often involving inter-laboratory comparisons to ensure accuracy and traceability. wikipedia.orgiaea.org
Environmental Fate and Transformation Studies of Ethyl 6 4 Chlorophenoxy Hexanoate
Hydrolytic Degradation in Aqueous Environmental Compartments
No studies detailing the rate and products of hydrolytic degradation of Ethyl 6-(4-chlorophenoxy)hexanoate in aqueous environments were identified. For the general class of phenoxy acid herbicides, hydrolysis is a recognized degradation pathway, particularly for their ester forms. nih.govacs.org The rate of this process is typically influenced by pH and temperature. nih.gov In alkaline waters, the hydrolysis of phenoxy acid esters is generally faster. nih.gov For instance, the half-life of 2,4-D ethylhexyl ester (2,4-D EHE) at 25°C is 48.3 days at pH 7, but decreases under different pH conditions. nih.gov However, without specific studies on this compound, its hydrolysis rate and resulting products, such as 6-(4-chlorophenoxy)hexanoic acid and ethanol (B145695), remain unquantified.
Photodegradation Kinetics and Product Identification in Water and Air
Specific data on the photodegradation kinetics and photoproducts of this compound in water and air are not available. Generally, phenoxy herbicides can undergo photodegradation in the environment. who.intnih.gov For example, 4-chlorophenoxyacetic acid can degrade upon exposure to sunlight. nih.gov The process can be influenced by the presence of other substances, such as titanium dioxide, which can act as a photocatalyst. nih.gov Studies on related compounds like 2-methyl-4-chlorophenoxyacetic acid (MCPA) show that degradation is faster under UV light compared to visible light, and the rate is affected by factors like pH and the presence of substances like humic acid. cjee.ac.cn Without specific research, the atmospheric lifetime and aquatic photolysis products of this compound are unknown.
Biodegradation Pathways and Microbial Metabolism in Soil and Aquatic Systems
There is no specific information on the biodegradation pathways or microbial metabolism of this compound. Biodegradation is a primary route of elimination for chlorophenoxy herbicides from the environment. who.int Microorganisms in soil and water can break down these compounds. wikipedia.org For example, Pseudomonas fluorescens has been shown to degrade 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenol (B41353). vjs.ac.vn The degradation of phenoxyacetic acids can lead to the formation of corresponding chlorophenols. nih.gov
Identification of Microbial Metabolites
No microbial metabolites of this compound have been identified in the literature. For related compounds like MCPA, the major metabolite is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org Similarly, the degradation of 2,4-D can produce 2,4-dichlorophenol. vjs.ac.vn It is plausible that the biodegradation of this compound would yield 4-chlorophenol and 6-hydroxyhexanoate (B1236181), but this has not been experimentally confirmed.
Assessment of Factors Influencing Biodegradation Rates (e.g., Temperature, pH, Redox Potential)
No studies have assessed the factors influencing the biodegradation rate of this compound. For other phenoxy herbicides, factors such as soil type, moisture, temperature, and pH are known to affect biodegradation rates. prakritimitrango.com For instance, optimal degradation of some phenoxyacetic herbicides by bacteria occurs at neutral to slightly alkaline pH and at temperatures around 30-40°C. prakritimitrango.com
Sorption and Leaching Behavior in Varied Environmental Matrices
The sorption and leaching behavior of this compound has not been documented. The mobility of phenoxy herbicides in soil is generally high, particularly in soils with low organic matter content, which can lead to a risk of leaching into groundwater. nih.govusda.gov Sorption of these herbicides is influenced by soil properties like organic carbon content and pH. nih.govscielo.br The addition of amendments like biochar to soil can alter the sorption and leaching of related herbicides, with the effect being dependent on the biochar's properties. nih.govusda.gov
Volatilization and Atmospheric Transport Modeling (if relevant)
There is no information or modeling data on the volatilization and atmospheric transport of this compound. The volatility of phenoxy herbicides is dependent on their chemical form, with ester formulations generally being more volatile than salt or acid forms. tandfonline.comeastidahonews.com Factors such as temperature, vapor pressure, and application method influence the potential for volatilization. eastidahonews.comepa.gov The surfaces of plants may also play a role in increasing the volatilization of some phenoxy herbicides. tandfonline.com
Mechanistic Research on Molecular Interactions of Ethyl 6 4 Chlorophenoxy Hexanoate in in Vitro Systems
Enzyme Inhibition and Activation Studies with Purified Enzymes
No specific studies detailing the inhibitory or activatory effects of Ethyl 6-(4-chlorophenoxy)hexanoate on any purified enzymes have been found in the public scientific literature. Research in this area would be crucial to understanding the compound's potential biological roles.
To date, no studies have been published that determine the enzyme kinetic parameters of this compound with a specific enzyme target. Such an investigation would involve incubating the compound with a purified enzyme and its substrate to measure changes in reaction velocity.
For context, a typical competitive inhibition study would yield data such as that shown in the hypothetical table below. In competitive inhibition, the inhibitor competes with the substrate for the enzyme's active site, leading to an increase in the Michaelis-Menten constant (Km) while the maximum velocity (Vmax) remains unchanged. nih.gov The inhibition constant (Ki) quantifies the inhibitor's binding affinity.
Hypothetical Data for a Competitive Inhibition Study
| Inhibitor Concentration | Apparent Km | Vmax | Ki |
|---|---|---|---|
| 0 µM (Control) | 10 µM | 100 µmol/min | - |
| 5 µM | 15 µM | 100 µmol/min | 10 µM |
| 10 µM | 20 µM | 100 µmol/min | 10 µM |
| 20 µM | 30 µM | 100 µmol/min | 10 µM |
This table is illustrative and does not represent actual data for this compound.
There are no available X-ray crystallography or Nuclear Magnetic Resonance (NMR) structures for this compound complexed with any protein target. These techniques are powerful methods for visualizing the precise interactions between a ligand and its binding site at an atomic level.
For example, a study on a different ester, ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate, utilized molecular docking, a computational simulation technique, to predict its binding mode within the active site of matrix metalloproteinase-9 (MMP-9). uomphysics.net A similar crystallographic study for this compound would reveal key details about its orientation and the specific hydrogen bonds, hydrophobic interactions, or van der Waals forces stabilizing the complex.
Investigation of Protein-Ligand Interactions through Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There is no published research utilizing biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to study the interactions of this compound. These methods provide quantitative data on the binding thermodynamics and kinetics of an interaction in real-time, without the need for labeling.
Isothermal Titration Calorimetry (ITC) would measure the heat released or absorbed as the compound is titrated into a solution containing a target protein, yielding direct measurements of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Surface Plasmon Resonance (SPR) would involve immobilizing a target protein on a sensor chip and flowing a solution of this compound over it. The resulting sensorgram would provide kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.
Cellular Uptake and Efflux Mechanisms in In Vitro Cell Line Models
Understanding the cellular transport of a compound like this compound would typically involve a series of investigations using various in vitro cell line models. These studies are crucial for determining how the compound enters cells to reach its potential intracellular targets and how it may be actively removed, which can influence its efficacy and duration of action.
The potential mechanisms for cellular uptake generally fall into two main categories: passive diffusion and carrier-mediated transport. Passive diffusion involves the movement of the compound across the cell membrane down its concentration gradient, a process largely governed by its physicochemical properties such as lipophilicity, size, and charge. Given its structure, it is plausible that this compound could utilize this pathway.
Carrier-mediated transport involves the assistance of membrane-bound proteins. This can be further divided into facilitated diffusion, which does not require energy, and active transport, which does. Active transport systems, such as the ATP-binding cassette (ABC) transporters, are also responsible for the efflux of compounds from the cell, a key mechanism in the development of multidrug resistance in cancer cells.
To thoroughly investigate these mechanisms for this compound, researchers would typically employ a variety of experimental techniques. These could include:
Cellular Accumulation Assays: Measuring the concentration of the compound inside cells over time and at different initial concentrations to determine uptake kinetics.
Inhibition Studies: Using known inhibitors of specific transport proteins to see if the uptake or efflux of the compound is affected, thereby identifying the transporters involved.
Temperature-Dependence Studies: Performing uptake assays at lower temperatures (e.g., 4°C) to distinguish between energy-dependent active transport and passive diffusion, as active transport is significantly reduced at lower temperatures.
Use of Different Cell Lines: Employing a panel of cell lines with varying expression levels of different uptake and efflux transporters to observe corresponding differences in compound accumulation.
Without specific experimental data from such studies, any discussion on the cellular uptake and efflux of this compound remains speculative. Further research is required to characterize these fundamental processes.
Applications of Ethyl 6 4 Chlorophenoxy Hexanoate As a Chemical Building Block or Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of ethyl 6-(4-chlorophenoxy)hexanoate, containing both an ester and a chloro-substituted phenoxy group, makes it a versatile precursor for synthesizing more elaborate organic molecules. The ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This allows for the extension of the aliphatic chain or the introduction of new functionalities.
Monomer or Intermediate in Polymer Chemistry Research
In the realm of polymer chemistry, this compound holds potential as a monomer or an intermediate for the synthesis of specialized polymers. The ester functionality can be utilized in polycondensation reactions. For instance, after hydrolysis to the carboxylic acid and subsequent conversion to an acid chloride, it could be reacted with a diol to form a polyester. Alternatively, the ester could undergo transesterification with a diol under appropriate catalytic conditions.
The presence of the 4-chlorophenoxy group can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, or altered solubility. The chlorine atom can also serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. Research into polymers containing similar phenoxy ether linkages has explored their potential in high-performance plastics and engineering materials.
Building Block for the Development of Novel Reagents or Catalysts
The structure of this compound is suitable for its use as a starting material in the development of novel reagents or catalysts. The aromatic ring can be functionalized to introduce coordinating groups, which could then chelate to a metal center to form a catalyst. For example, the introduction of phosphine (B1218219) or amine ligands ortho to the ether linkage could create a pincer-type ligand framework.
Furthermore, the aliphatic chain can be modified to attach the molecule to a solid support, leading to the creation of heterogeneous catalysts. These catalysts are often favored in industrial processes due to their ease of separation from the reaction mixture and potential for recyclability. The development of new catalytic systems is a continuous effort in chemical research to improve reaction efficiency, selectivity, and sustainability. researchgate.net
Utilization in the Preparation of Specialized Organic Materials
The molecular shape and functional groups of this compound suggest its potential utility in the preparation of specialized organic materials, such as liquid crystals. google.com Liquid crystalline materials often consist of molecules with a rigid core and flexible side chains. The 4-chlorophenoxy group can serve as part of the rigid core, while the hexanoate (B1226103) chain provides flexibility.
By modifying the structure, for example, by replacing the ethyl ester with a longer alkyl chain or by introducing other functional groups onto the aromatic ring, the liquid crystalline properties could be tailored. The synthesis of liquid crystals often involves the reaction of substituted phenols with alkyl halides or the esterification of aromatic carboxylic acids, pathways where this compound or its derivatives could be employed. epo.org The development of new liquid crystal materials is driven by the demand for advanced display technologies and optical devices.
Emerging Technologies and Future Outlook in Ethyl 6 4 Chlorophenoxy Hexanoate Research
Integration of Artificial Intelligence and Machine Learning for Synthesis Prediction and Property Estimation
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the synthesis and property analysis of Ethyl 6-(4-chlorophenoxy)hexanoate. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict optimal synthesis pathways, reaction conditions, and potential yields, thereby reducing the time and resources spent on empirical trial-and-error experimentation. researchgate.netyoutube.com
Synthesis Prediction:
Property Estimation:
Machine learning models can be developed to estimate the physicochemical and reactive properties of this compound with a high degree of accuracy. By inputting the molecular structure, these models can predict parameters such as solubility, boiling point, and reactivity towards other chemical species. This predictive capability is invaluable for designing experiments and for the in silico screening of potential applications.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool | Predicted Outcome |
|---|---|---|
| Synthesis Optimization | Retrosynthesis Algorithms | Novel, cost-effective synthetic pathways |
| Reaction Condition Predictors | Optimal temperature, pressure, and catalyst selection | |
| Yield Prediction Models | Higher percentage of desired product | |
| Property Analysis | QSAR Models | Prediction of biological activity and toxicity |
| Physicochemical Property Estimators | Accurate values for solubility, vapor pressure, etc. |
High-Throughput Screening Methodologies for Rapid Assessment of Reactivity and Interactions
High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of chemical experiments. numberanalytics.com This methodology can be instrumental in accelerating research related to this compound by enabling the swift assessment of its reactivity with a wide array of substrates and its interactions with biological targets.
Reactivity Screening:
By employing microplate-based formats and robotic automation, thousands of reaction variations for the synthesis or derivatization of this compound can be tested simultaneously. numberanalytics.com This allows for the rapid identification of optimal reaction conditions, catalysts, and solvents. For example, a high-throughput screen could be designed to test a library of potential catalysts for the etherification step in its synthesis, quickly pinpointing the most efficient one.
Interaction Screening:
Quantitative high-throughput screening (qHTS) can be utilized to assess the biological activity of this compound and its derivatives. mt.com This technique provides detailed dose-response curves, offering insights into the potency and efficacy of the compounds against various enzymes or cellular pathways. mt.com Such screens are crucial for discovering potential new applications in areas like agrochemicals or pharmaceuticals.
Table 2: High-Throughput Screening Approaches for this compound
| HTS Approach | Objective | Key Benefit |
|---|---|---|
| Catalyst Screening | Identify optimal catalysts for synthesis | Accelerated reaction optimization |
| Solvent Screening | Determine ideal reaction media | Improved yield and purity |
| Quantitative HTS (qHTS) | Assess biological activity and interactions | Rapid generation of structure-activity relationships |
Nanotechnology Applications in Catalysis and Chemical Delivery Systems
Nanotechnology offers transformative potential in the synthesis and application of this compound through the development of advanced catalysts and delivery systems. numberanalytics.commt.com The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, can lead to significant improvements in reaction efficiency and the targeted delivery of the compound. mt.comrsc.org
Nanocatalysis:
Chemical Delivery Systems:
Nanoparticles can be engineered as carriers for the controlled release of this compound. This is particularly relevant if the compound is explored for applications requiring targeted delivery, such as in agriculture or material science. Encapsulating the compound within nanocarriers, such as polymers or liposomes, could protect it from degradation and allow for its gradual release over time, enhancing its efficacy and reducing the required application amount.
Table 3: Nanotechnology in this compound Research
| Nanotechnology Application | Specific Example | Advantage |
|---|---|---|
| Nanocatalysis | Metal nanoparticles on a support | Increased reaction rate and selectivity |
| Reusable magnetic nanocatalysts | Simplified catalyst recovery and reuse | |
| Chemical Delivery | Polymer-based nanocapsules | Controlled and targeted release |
| Porous silica (B1680970) nanoparticles | High loading capacity and stability |
Advanced In-Situ Monitoring Techniques for Reaction Progress and Mechanistic Insights
Advanced in-situ monitoring techniques provide real-time data on chemical reactions as they occur, offering a deeper understanding of reaction kinetics and mechanisms. mt.comnih.gov The application of these techniques to the synthesis of this compound can lead to improved process control, optimization, and safety. mt.comkatsura-chemical.co.jp
Spectroscopic Monitoring:
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products throughout the synthesis process. researchgate.netnih.govrsc.org By inserting a probe directly into the reaction vessel, real-time data can be collected, allowing for precise determination of reaction endpoints and the identification of any transient intermediates. katsura-chemical.co.jpyoutube.com This information is crucial for understanding the reaction pathway and for optimizing conditions to maximize yield and minimize by-product formation.
Process Analytical Technology (PAT):
The integration of in-situ monitoring tools falls under the umbrella of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. wikipedia.orgmt.com By implementing PAT in the production of this compound, it is possible to achieve a more robust and reproducible synthesis. Other PAT tools that could be employed include in-situ particle size analyzers and real-time powder X-ray diffraction for monitoring solid-state reactions or crystallizations. mt.comnih.govresearchgate.net
Table 4: In-Situ Monitoring Techniques for this compound Synthesis
| Technique | Information Gained | Impact on Research |
|---|---|---|
| In-Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants and products | Precise reaction endpoint determination, kinetic studies |
| In-Situ NMR Spectroscopy | Detailed structural information on intermediates | Elucidation of complex reaction mechanisms |
| In-Situ Particle Size Analysis | Crystal size and distribution during crystallization | Control over product morphology and purity |
| Real-Time Powder X-ray Diffraction | Changes in crystalline phases during reaction | Understanding of solid-state reaction mechanisms |
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing Ethyl 6-(4-chlorophenoxy)hexanoate?
- Methodological Answer : The synthesis typically involves esterification or transesterification reactions. For example, heterogeneous catalysts like Amberlyst-15 can be used to facilitate ester formation under reflux conditions (e.g., hexanoic acid derivatives and ethanol at 70–80°C for 4–6 hours) . Alternatively, Grubbs’ catalyst has been employed in related syntheses for ring-opening metathesis polymerization (ROMP) to functionalize hexanoate esters . Reaction parameters such as molar ratios (e.g., 1:3 acid-to-alcohol ratio), catalyst loading (5–10% w/w), and temperature should be optimized using response surface methodology (RSM) .
Q. How can FTIR and NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer :
- FTIR : Key peaks include the ester carbonyl (C=O) stretch at 1730–1750 cm⁻¹ and the aromatic C-Cl stretch at 750–800 cm⁻¹. The phenoxy ether (C-O-C) vibration appears at 1200–1250 cm⁻¹ .
- NMR :
- ¹H NMR : The ethyl group shows a triplet at δ 1.2–1.3 ppm (CH₃) and a quartet at δ 4.1–4.2 ppm (CH₂-O). The 4-chlorophenoxy group exhibits aromatic protons as a doublet (δ 6.8–7.2 ppm) .
- ¹³C NMR : The ester carbonyl resonates at δ 170–172 ppm, while the chlorinated aromatic carbons appear at δ 125–135 ppm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation and skin contact due to potential irritancy (based on analogous chlorophenoxy compounds) . Storage should be in airtight containers at room temperature, away from oxidizing agents. Spill management requires inert absorbents like vermiculite .
Advanced Research Questions
Q. How can kinetic models resolve contradictions in reaction rate data during this compound synthesis?
- Methodological Answer : Employ pseudo-homogeneous kinetic models or Langmuir-Hinshelwood mechanisms to account for heterogeneous catalysis. For instance, the esterification of hexanoic acid derivatives follows second-order kinetics, where rate constants () are derived from time-concentration profiles using MATLAB or SigmaPlot . Discrepancies between experimental and theoretical rates may arise from internal/external diffusion limitations, which can be tested via the Weisz-Prater criterion .
Q. What computational strategies assist in structural elucidation of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize molecular geometry. For example, quantum chemical calculations matched experimental ¹³C NMR data for chlorophenoxy-containing compounds within 2 ppm deviation . Molecular docking studies can further predict bioactivity by simulating interactions with target proteins .
Q. How does the 4-chlorophenoxy moiety influence the bioactivity of hexanoate esters?
- Methodological Answer : The chlorophenoxy group enhances lipophilicity, improving membrane permeability. In vivo studies on structurally similar compounds (e.g., tetrazolo[5,1-a]phthalazines) demonstrate anticoagulant effects via thrombin inhibition (IC₅₀ = 12.5 μM) and anti-inflammatory activity by suppressing COX-2 expression . Comparative studies with non-chlorinated analogs show reduced potency, highlighting the role of Cl-substitution .
Q. What chromatographic techniques identify impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns can separate impurities. For example, related chlorophenoxy compounds exhibit retention times of 8–12 minutes under isocratic conditions (acetonitrile:water = 60:40) . Liquid chromatography-mass spectrometry (LC-MS) in positive ion mode identifies byproducts like hydrolyzed acids (m/z 215 [M+H]⁺) .
Q. What environmental fate studies are relevant for this compound?
- Methodological Answer : Aerobic biodegradation can be assessed via OECD 301F tests. Microbial consortia (e.g., Bacillus subtilis) metabolize hexanoate esters into shorter-chain acids, detected via GC-MS as ethyl hexanoate (retention time: 9.2 min) and 2,3,5,6-tetramethylpyrazine . Hydrolysis half-lives () under varying pH (4–9) and temperature (25–50°C) conditions provide insights into environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
